Cas no 893750-17-9 (Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)

Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-7437065
- methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
- AKOS006285038
- 893750-17-9
- Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
-
- インチ: 1S/C5H7N3O3/c1-10-5(9)4-7-3(2-6)11-8-4/h2,6H2,1H3
- InChIKey: AVFQCAKATTUEQV-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)=NC(C(=O)OC)=N1
計算された属性
- せいみつぶんしりょう: 157.04874109g/mol
- どういたいしつりょう: 157.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 91.2Ų
Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437065-5.0g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-7437065-10.0g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-7437065-0.1g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-7437065-0.25g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-7437065-0.5g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-7437065-0.05g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-7437065-1.0g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-7437065-2.5g |
methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |
893750-17-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 |
Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報
Methyl 5-(Aminomethyl)-1,2,4-Oxadiazole-3-carboxylate (CAS No. 893750-17-9): An Overview
Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 893750-17-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the aminomethyl group and the carboxylate moiety in the structure imparts unique chemical and biological properties, making it a valuable candidate for a wide range of applications.
The chemical structure of Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is represented by the formula C6H8N4O3. This compound is known for its stability and reactivity, which are essential factors in its use in synthetic chemistry and drug development. The oxadiazole ring is particularly noteworthy due to its ability to form stable complexes with various metal ions, which can be exploited in catalytic processes and coordination chemistry.
Recent studies have highlighted the potential of Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate in the development of new therapeutic agents. One area of significant interest is its use as a prodrug in drug delivery systems. Prodrugs are biologically inactive compounds that are converted into their active forms within the body through metabolic processes. The aminomethyl group in this compound can be modified to enhance its bioavailability and target specificity, making it an attractive candidate for prodrug design.
In addition to its potential as a prodrug, Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate has shown promise in the field of antimicrobial agents. Research has demonstrated that compounds containing the oxadiazole ring can exhibit potent antibacterial and antifungal activities. The ability to modify the aminomethyl group allows for the fine-tuning of these properties, potentially leading to the development of new and more effective antimicrobial drugs.
The synthesis of Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate involves several well-established chemical reactions. One common approach is the cyclization of an appropriate nitrile derivative followed by methylation of the resulting carboxylic acid. This synthetic route provides a high yield and purity, making it suitable for large-scale production. The ease of synthesis and modification of this compound further enhances its utility in both academic research and industrial applications.
From a pharmacological perspective, Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate has been studied for its potential as an inhibitor of various enzymes and receptors. Enzyme inhibitors are crucial in the treatment of diseases such as cancer, neurodegenerative disorders, and metabolic disorders. The ability to selectively target specific enzymes can lead to more effective and safer therapeutic options. Recent studies have shown that this compound can inhibit key enzymes involved in these diseases, opening up new avenues for drug discovery.
In conclusion, Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 893750-17-9) is a multifaceted compound with a wide range of applications in chemistry and pharmaceutical research. Its unique chemical structure and properties make it a valuable tool for developing new drugs and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, solidifying its importance in the scientific community.
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